Dibutadiamine

描述

Dibutylamine (C₈H₁₉N) is a secondary aliphatic amine characterized by two butyl groups attached to a nitrogen atom. Dibutylamine is widely utilized in organic synthesis, pharmaceuticals, and industrial applications due to its nucleophilic properties and ability to form salts. Its hydrochloride derivative, for instance, serves as a precursor in drug development and material science.

属性

CAS 编号 |

13366-43-3 |

|---|---|

分子式 |

C8H20N2 |

分子量 |

144.26 g/mol |

IUPAC 名称 |

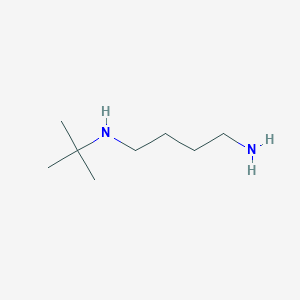

N'-tert-butylbutane-1,4-diamine |

InChI |

InChI=1S/C8H20N2/c1-8(2,3)10-7-5-4-6-9/h10H,4-7,9H2,1-3H3 |

InChI 键 |

JAUBXQBMUWRRNS-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NCCCCN |

规范 SMILES |

CC(C)(C)NCCCCN |

其他CAS编号 |

13366-43-3 |

同义词 |

CI-505 dibutadiamine |

产品来源 |

United States |

相似化合物的比较

Table 1: Key Properties of Dibutylamine and Analogous Compounds

Structural Analysis

- Diisobutylamine (CAS 110-96-3): A structural isomer of dibutylamine, featuring branched isobutyl groups. This branching reduces its melting point (−57°C) compared to linear-chain amines, enhancing its utility in low-temperature applications .

- Diphenylamine (CAS 122-39-4): An aromatic amine with two phenyl groups. Its conjugated π-system enables distinct electronic properties, making it effective in stabilizing explosives and polymers, unlike aliphatic dibutylamine .

- 1,3-Dimethylbutylamine : A shorter-chain amine with methyl substituents, offering reduced steric hindrance and higher reactivity in nucleophilic substitutions .

Functional Differences

- Solubility and Reactivity: Dibutylamine’s linear structure grants higher solubility in nonpolar solvents compared to diisobutylamine. However, diisobutylamine’s branching improves its volatility, favoring use in gas-phase reactions .

- Biological Activity : Diphenylamine derivatives exhibit antioxidant and thyroid hormone-mimicking properties (e.g., tofenamic acid in Supplemental Figure 1 of ), whereas aliphatic amines like dibutylamine are less biologically active but critical in synthetic pathways.

- Safety Profiles : Diisobutylamine’s safety data sheet highlights acute toxicity (H302: harmful if swallowed) and flammability (H225), necessitating stricter handling than dibutylamine .

Research Findings and Data Gaps

- 2D vs. 3D Similarity : PubChem3D analysis (Figure 5 in ) reveals that 2D structural analogs of dibutylamine (e.g., diisobutylamine) may lack 3D conformational similarities, impacting receptor binding in pharmacological contexts.

- Synthetic Applications : Dibutylamine’s hydrochloride salt is indexed as a reference compound, but detailed synthetic protocols or spectral data (e.g., NMR, IR) are absent in the evidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。